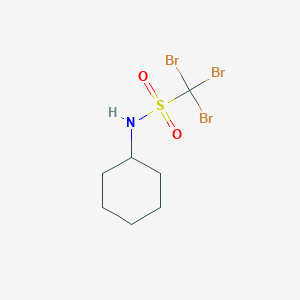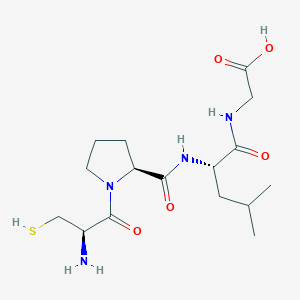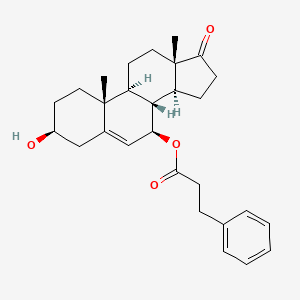
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structure, which includes a steroid backbone with a hydroxy group at the 3-beta position, a keto group at the 17 position, and a phenylpropanoate ester at the 7 position. Steroids like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate typically involves multiple steps, starting from simpler steroid precursors. One common approach is to begin with dehydroepiandrosterone (DHEA) as the starting material. The synthetic route may include the following steps:
Hydroxylation: Introduction of the hydroxy group at the 3-beta position using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Oxidation: Conversion of the 17-hydroxy group to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: Formation of the phenylpropanoate ester at the 7 position through esterification reactions using phenylpropanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-beta position can be oxidized to a keto group using strong oxidizing agents.
Reduction: The keto group at the 17 position can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropanoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 3-keto-17-oxoandrost-5-en-7-yl 3-phenylpropanoate.
Reduction: Formation of (3beta)-3-Hydroxy-17-hydroxyandrost-5-en-7-yl 3-phenylpropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the synthesis of other complex steroids and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. It can also interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroids. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epiandrosterone: A steroid hormone with a similar structure but lacking the phenylpropanoate ester group.
Androstenedione: Another steroid precursor with a similar backbone but different functional groups.
Uniqueness
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl 3-phenylpropanoate is unique due to the presence of the phenylpropanoate ester group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar steroids and may confer specific properties that are valuable in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
216062-80-5 |
|---|---|
Molekularformel |
C28H36O4 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
[(3S,7R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C28H36O4/c1-27-14-12-20(29)16-19(27)17-23(32-25(31)11-8-18-6-4-3-5-7-18)26-21-9-10-24(30)28(21,2)15-13-22(26)27/h3-7,17,20-23,26,29H,8-16H2,1-2H3/t20-,21-,22-,23-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
HTAVSRBNQWIPFL-COMDTVPXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC(=O)CCC5=CC=CC=C5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)OC(=O)CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
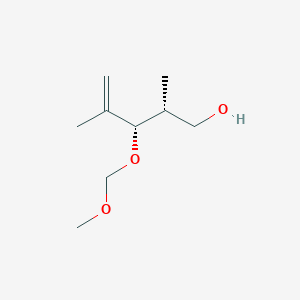
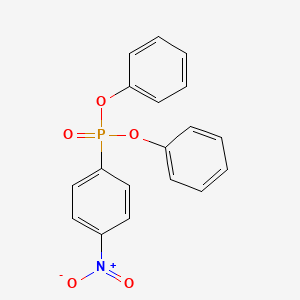

![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

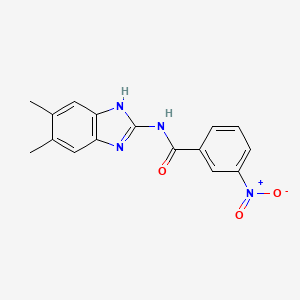
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)

![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
